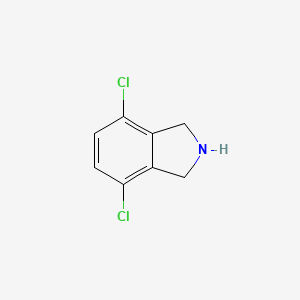

4,7-dichloro-2,3-dihydro-1H-isoindole

Description

Contextualization of the 2,3-Dihydro-1H-isoindole Core in Heterocyclic Chemistry

The 2,3-dihydro-1H-isoindole, commonly known as isoindoline (B1297411), represents the fully reduced member of the isoindole family. nih.govbeilstein-journals.org Isoindoles, composed of a fused benzopyrrole ring system, are structural isomers of the more widely recognized indole (B1671886) heterocycle. nih.govwikipedia.org The isoindole framework has garnered significant attention from scientists for many years due to its presence in a variety of natural products and synthetic pharmaceutical compounds. nih.govbeilstein-journals.org

The structural versatility of the isoindoline core allows for its incorporation into a wide array of molecular architectures, leading to diverse applications. For instance, isoindoline derivatives are crucial components in the production of high-performance pigments, such as Pigment Yellow 139. nih.govbeilstein-journals.org In the pharmaceutical realm, the isoindoline scaffold is found in bioactive molecules with a range of therapeutic applications. mdpi.com N-substituted isoindoline-1,3-diones, for example, have been investigated for numerous biological activities, including antimicrobial, anti-inflammatory, antitumor, and anticonvulsant properties. mdpi.comacgpubs.org This broad spectrum of activity underscores the importance of the isoindoline core as a privileged scaffold in medicinal chemistry.

Significance of Chlorination in Aromatic and Heteroaromatic Systems

The introduction of chlorine atoms into aromatic and heteroaromatic systems is a well-established and powerful strategy in medicinal chemistry and materials science. Chlorination can profoundly alter a molecule's physicochemical properties, such as its lipophilicity, electronic character, and metabolic stability. researchgate.net These modifications can, in turn, enhance the pharmacokinetic and pharmacodynamic profiles of a bioactive compound. researchgate.net

Empirical studies over many years have shown that incorporating a chlorine atom at specific positions within a biologically active molecule can substantially improve its intrinsic potency and efficacy. eurochlor.org In fact, over 250 drugs approved by the U.S. Food and Drug Administration (FDA) contain at least one chlorine atom, highlighting the element's critical role in drug design. nih.gov Beyond pharmaceuticals, chlorinated heterocycles serve as versatile synthetic intermediates. The presence of a chlorine substituent provides a reactive handle for further molecular elaboration through various cross-coupling reactions, such as Suzuki or Heck couplings, enabling the construction of more complex molecules. aalto.fi

Table 1: Impact of Chlorination on Molecular Properties

| Property | Effect of Chlorination | Significance |

|---|---|---|

| Lipophilicity | Generally increases | Can improve membrane permeability and oral absorption. |

| Electronic Nature | Acts as an electron-withdrawing group | Modifies the reactivity and binding interactions of the molecule. |

| Metabolic Stability | Can block sites of metabolic oxidation | Increases the half-life and duration of action of a drug. |

| Binding Affinity | Can form halogen bonds or enhance other interactions | May lead to increased potency and selectivity for a biological target. |

Overview of Research Trends in Halogenated Dihydroisoindole Analogues

Research into halogenated dihydroisoindole analogues is primarily driven by the goal of discovering novel compounds with enhanced biological activities or unique material properties. The synthesis and study of chlorinated isoindole derivatives are a key part of this effort. For instance, compounds like 5-chloro-2-methylisoindole-4,7-dione have been synthesized to investigate their electrochemical properties, which are relevant for applications in materials science, such as organic polymer batteries. acs.org

In the field of medicinal chemistry, research has focused on incorporating chloro-substituted phenyl groups into the isoindole framework. A notable example is a class of 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid derivatives, where a 4-chlorophenyl substituent was found to be part of a potent heparanase inhibitor, a target for anti-angiogenic cancer therapies. researchgate.net These studies demonstrate a clear trend towards using chlorination as a tool to fine-tune the electronic and steric properties of the isoindole scaffold, thereby modulating its interaction with biological targets. The research indicates a strategic placement of chlorine atoms on the isoindole core or its substituents to explore new chemical space and develop novel therapeutic agents.

Research Gaps and Future Directions for 4,7-Dichloro-2,3-dihydro-1H-isoindole

Despite the established importance of the isoindoline core and the strategic utility of chlorination, the specific compound this compound remains largely unexplored in the scientific literature. This absence of dedicated research represents a significant knowledge gap. The unique substitution pattern of this compound, with chlorine atoms on the benzene (B151609) ring flanking the fused pyrrolidine (B122466), suggests it could possess distinct properties compared to other isomers.

Future research efforts should be directed towards bridging this gap. Key areas for investigation include:

Synthetic Methodologies: The development of efficient, regioselective, and scalable synthetic routes to access this compound is a primary necessity.

Physicochemical and Spectroscopic Characterization: A thorough analysis of its structural, electronic, and photophysical properties is required to establish a foundational understanding of the molecule.

Medicinal Chemistry Exploration: Given the wide range of biological activities reported for other isoindole derivatives, this compound should be screened against various biological targets, including cancer cell lines, microbial strains, and key enzymes. mdpi.comacgpubs.org

Materials Science Applications: The potential of this compound as a monomer or building block for novel polymers, dyes, and other functional materials warrants investigation, building on the known use of isoindoles in pigments. nih.gov

Computational Modeling: Theoretical studies, such as those using density functional theory (DFT), could provide valuable insights into the molecule's geometry, reactivity, and potential interactions, guiding experimental work. researchgate.net

Addressing these research gaps will not only illuminate the specific properties of this compound but also contribute to the broader understanding of structure-activity relationships within the halogenated heterocyclic compound family.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7Cl2N |

|---|---|

Molecular Weight |

188.05 g/mol |

IUPAC Name |

4,7-dichloro-2,3-dihydro-1H-isoindole |

InChI |

InChI=1S/C8H7Cl2N/c9-7-1-2-8(10)6-4-11-3-5(6)7/h1-2,11H,3-4H2 |

InChI Key |

JKIPDXSZAZQRPN-UHFFFAOYSA-N |

SMILES |

C1C2=C(C=CC(=C2CN1)Cl)Cl |

Canonical SMILES |

C1C2=C(C=CC(=C2CN1)Cl)Cl |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 4,7 Dichloro 2,3 Dihydro 1h Isoindole Derivatives

Reactivity Profile of the Dihydroisoindole Ring System

The dihydroisoindole ring system possesses both an aromatic portion and a saturated heterocyclic moiety, each with distinct reactivity patterns. The electronic nature of the aromatic ring is influenced by the deactivating, ortho-, para-directing chloro substituents and the activating, ortho-, para-directing fused alkylamine structure. The nitrogen atom, as a secondary amine, presents a site for nucleophilic reactions.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. wikipedia.org In the case of 4,7-dichloro-2,3-dihydro-1H-isoindole, the outcome of such reactions is governed by the combined directing effects of the two chlorine atoms and the fused dihydro-pyrrolidine ring.

In the this compound molecule, the only available positions for substitution on the aromatic ring are C-5 and C-6.

Position C-5 is ortho to the C-4 chloro substituent and meta to the C-7 chloro substituent.

Position C-6 is ortho to the C-7 chloro substituent and meta to the C-4 chloro substituent.

Both C-5 and C-6 are electronically activated by the dihydroisoindole ring. The confluence of these electronic effects suggests that electrophilic substitution is feasible, though potentially slower than in non-halogenated analogs due to the deactivating nature of the chlorine atoms. nih.gov The precise regioselectivity between the C-5 and C-6 positions would depend on the specific reaction conditions and the nature of the electrophile, with steric hindrance also playing a potential role. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org

The primary site of nucleophilic reactivity within the isoindoline (B1297411) core is the nitrogen atom. As a secondary amine, it readily participates in reactions with a wide range of electrophiles.

N-Alkylation and N-Acylation: The lone pair of electrons on the nitrogen atom allows for standard amine chemistry, such as N-alkylation with alkyl halides and N-acylation with acyl chlorides or anhydrides. These reactions are fundamental for introducing diverse functional groups at the N-2 position, thereby modifying the molecule's properties.

Reactivity of Carbon Centers: The benzylic carbon atoms (C-1 and C-3) are generally not susceptible to direct nucleophilic attack. However, under strongly basic conditions, deprotonation could potentially generate a carbanion, which could then react with electrophiles. The aromatic carbon atoms bearing the chlorine substituents are electron-rich and thus unreactive toward nucleophiles, unless under conditions suitable for nucleophilic aromatic substitution (SNAr), which typically requires the presence of strong electron-withdrawing groups and is not favored in this system.

The saturated five-membered ring of the dihydroisoindole framework can undergo transformations that alter the core structure, primarily through oxidation.

Dehydrogenation/Aromatization: A key transformation is the dehydrogenation of the 2,3-dihydro-1H-isoindole ring to form the corresponding aromatic 4,7-dichloroisoindole. This process requires an oxidizing agent and results in a fully conjugated 10 π-electron aromatic system. The stability of the related 4,7-dihydroisoindole system against double bond migration suggests a degree of inherent stability in the saturated framework, meaning that aromatization typically requires specific reagents rather than occurring spontaneously. wikipedia.org

Ring-Opening: Ring-opening reactions of the isoindoline core are less common and would necessitate harsh conditions or the presence of specific activating functional groups that are not intrinsically present in the parent this compound structure.

Reactions Involving the Halogen Substituents

The two chlorine atoms on the aromatic ring are key handles for synthetic modification, enabling the formation of new carbon-carbon and carbon-heteroatom bonds through organometallic intermediates and transition metal-catalyzed reactions.

Halogen-metal exchange is a powerful method for converting organic halides into highly reactive organometallic reagents. nih.gov This reaction typically involves treating the aryl halide with an organolithium reagent. wikipedia.org

Reaction Mechanism and Reactivity: The reaction proceeds by the exchange of the halogen atom with the metal from the organometallic reagent (e.g., n-butyllithium). The general reactivity trend for halogens in this exchange is I > Br > Cl. wikipedia.org Consequently, the chlorine atoms in this compound are the least reactive among the halogens, often requiring more reactive organolithium reagents (like sec-BuLi or t-BuLi) and/or lower temperatures to achieve efficient exchange.

Synthetic Applications: The resulting organolithium species is a potent nucleophile and strong base. It can be trapped with a wide variety of electrophiles (e.g., CO₂, aldehydes, ketones, alkyl halides) to introduce new functional groups at the C-4 and/or C-7 positions. This two-step sequence of halogen-metal exchange followed by electrophilic quench provides a versatile route to a wide array of substituted isoindoline derivatives that are otherwise difficult to access.

Transition metal-catalyzed cross-coupling reactions are among the most powerful and versatile methods for bond construction in modern organic synthesis. mdpi.com For this compound, these reactions enable the selective formation of C-C bonds at the chlorinated C-4 and C-7 positions. While aryl chlorides are generally less reactive than the corresponding bromides and iodides, advancements in catalyst design, particularly the development of catalysts based on palladium with bulky, electron-rich phosphine (B1218219) ligands, have made their use increasingly common. rsc.orgnih.gov

The following table summarizes several key cross-coupling reactions applicable to this scaffold.

| Reaction Name | Coupling Partner | Generic Reaction Scheme | Product Class |

| Suzuki Reaction | Boronic Acid/EsterB(OR)₂-R' |  | Aryl/Vinyl Isoindolines |

| Heck Reaction | AlkeneH₂C=CHR' |  | Alkenyl Isoindolines |

| Sonogashira Reaction | Terminal AlkyneH-C≡C-R' |  | Alkynyl Isoindolines |

| Stille Reaction | OrganostannaneR'₃Sn-R'' |  | Aryl/Vinyl Isoindolines |

Suzuki Reaction: This reaction involves the coupling of the aryl chloride with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govresearchgate.net It is widely used due to the stability and low toxicity of the boron reagents.

Heck Reaction: The Heck reaction forms a C-C bond between the aryl chloride and an alkene, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the synthesis of substituted alkenes, attaching a vinyl group to the isoindoline core.

Sonogashira Reaction: This reaction couples the aryl chloride with a terminal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.org It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, providing a direct route to aryl-alkyne structures.

Stille Reaction: The Stille reaction couples the aryl chloride with an organotin compound (organostannane). wikipedia.orgorganic-chemistry.orglibretexts.org It has a broad scope and tolerates a wide variety of functional groups, although the toxicity of the tin reagents is a significant drawback.

For this compound, these reactions can be controlled to achieve either mono- or di-substitution by tuning the stoichiometry of the reagents and the reaction conditions, offering a rich platform for creating complex molecular architectures.

Nucleophilic Aromatic Substitution (SNAr) of Chlorine Atoms

The chlorine atoms at the 4- and 7-positions of the 2,3-dihydro-1H-isoindole ring are susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the introduction of a variety of functional groups, significantly expanding the molecular diversity of this scaffold. The electron-withdrawing nature of the heterocyclic ring facilitates the attack of nucleophiles on the chlorinated aromatic core.

Research has demonstrated that various nucleophiles can displace the chlorine atoms. For instance, treatment of N-substituted 4,7-dichloro-2,3-dihydro-1H-isoindoles with sodium methoxide (B1231860) in methanol (B129727) can lead to the corresponding 4,7-dimethoxy derivatives. Similarly, other alkoxides can be employed to introduce different alkoxy groups.

The reaction conditions for these SNAr reactions are crucial and typically involve elevated temperatures and the use of a suitable solvent. The choice of the N-substituent on the isoindole nitrogen can also influence the reactivity of the chloro groups. Electron-withdrawing N-substituents can further activate the aromatic ring towards nucleophilic attack.

| Nucleophile | Reagent | Product |

| Methoxide | Sodium methoxide | 4,7-dimethoxy-2,3-dihydro-1H-isoindole derivative |

| Ethoxide | Sodium ethoxide | 4,7-diethoxy-2,3-dihydro-1H-isoindole derivative |

| Amines | Various primary and secondary amines | 4,7-diamino-2,3-dihydro-1H-isoindole derivatives |

| Thiolates | Sodium thiophenoxide | 4,7-bis(phenylthio)-2,3-dihydro-1H-isoindole derivative |

Oxidative and Reductive Transformations

Selective Oxidation Reactions to Isoindoles, Isoindolinones, and Phthalimides

The 2,3-dihydro-1H-isoindole core can undergo selective oxidation to yield a range of products, including the fully aromatic isoindoles, as well as isoindolinones and phthalimides. The outcome of the oxidation is highly dependent on the choice of the oxidizing agent and the reaction conditions.

Oxidation to the corresponding isoindole can be achieved using mild oxidizing agents. For example, manganese dioxide (MnO2) has been employed to dehydrogenate the dihydroisoindole ring to the aromatic isoindole system. This transformation is particularly useful for the synthesis of conjugated systems incorporating the isoindole moiety.

The formation of isoindolinones involves the oxidation of one of the methylene (B1212753) groups of the dihydroisoindole ring to a carbonyl group. This can be accomplished using a variety of oxidants, such as chromium-based reagents or potassium permanganate (B83412) under controlled conditions.

Further oxidation of the isoindolinone or direct oxidation of the 2,3-dihydro-1H-isoindole with stronger oxidizing agents can lead to the formation of phthalimides, where both methylene groups are converted to carbonyls. Reagents like potassium permanganate or nitric acid are capable of effecting this transformation.

| Starting Material | Oxidizing Agent | Product |

| This compound derivative | Manganese dioxide (MnO2) | 4,7-Dichloro-1H-isoindole derivative |

| This compound derivative | Potassium permanganate (controlled) | 4,7-Dichloro-2,3-dihydro-1H-isoindol-1-one derivative |

| This compound derivative | Potassium permanganate (strong) | 4,7-Dichloroisoindoline-1,3-dione (Phthalimide) derivative |

Controlled Reduction of Functional Groups in Dihydroisoindole Derivatives

Functional groups appended to the this compound scaffold can be selectively reduced without affecting the core structure. For instance, if the N-substituent is a benzyl (B1604629) group, it can be removed via hydrogenolysis using hydrogen gas and a palladium catalyst, yielding the secondary amine.

Ester or carboxylic acid functionalities, which may be part of a substituent on the nitrogen atom or elsewhere on the molecule, can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3). The choice of reducing agent is critical to avoid unwanted side reactions, such as the reduction of the aromatic chloro groups.

| Functional Group | Reducing Agent | Product |

| N-Benzyl group | H2, Pd/C | Secondary amine (NH) |

| Ester group | Lithium aluminum hydride (LiAlH4) | Alcohol |

| Carboxylic acid | Borane (BH3) | Alcohol |

Electrochemical Redox Behavior and Mechanisms in Isoindole-4,7-dione Derivatives

The electrochemical properties of isoindole-4,7-dione derivatives, which can be synthesized from this compound, have been investigated to understand their redox behavior. These diones can undergo reversible one-electron reduction to form a stable radical anion. Further reduction can lead to the dianion.

Cyclic voltammetry studies of these compounds typically show two reversible or quasi-reversible reduction waves, corresponding to the formation of the semiquinone radical anion and the hydroquinone (B1673460) dianion. The redox potentials are influenced by the nature of the substituent on the isoindole nitrogen and the solvent system used. These properties are of interest for the development of new electroactive materials and organic conductors.

| Redox Process | Potential (vs. Ag/AgCl) | Characteristics |

| First reduction (Dione to Radical Anion) | ~ -0.5 V | Reversible one-electron transfer |

| Second reduction (Radical Anion to Dianion) | ~ -1.2 V | Reversible one-electron transfer |

Cycloaddition Reactions and Pericyclic Processes

[3+2] Cycloaddition Reactions of Azomethine Ylides with Dienophiles

Non-stabilized azomethine ylides can be generated from N-substituted 4,7-dichloro-2,3-dihydro-1H-isoindoles. These reactive intermediates can then participate in [3+2] cycloaddition reactions with a variety of dienophiles to construct complex polycyclic nitrogen-containing frameworks.

The generation of the azomethine ylide can be achieved through various methods, including the desilylation of α-silylamines or the decarboxylation of N-substituted isoindoline-2-carboxylic acids. Once formed, the ylide, which is a 1,3-dipole, reacts readily with electron-deficient alkenes or alkynes.

For example, the reaction of the azomethine ylide derived from a this compound with dienophiles like N-phenylmaleimide or dimethyl acetylenedicarboxylate (B1228247) (DMAD) leads to the formation of highly functionalized pyrrolidine-fused isoindoles. These cycloaddition reactions often proceed with high stereoselectivity, making them a powerful tool in synthetic organic chemistry.

| Azomethine Ylide Source | Dienophile | Product |

| Desilylation of N-(trimethylsilylmethyl)-4,7-dichloro-2,3-dihydro-1H-isoindole | N-Phenylmaleimide | Pyrrolidine-fused this compound |

| Decarboxylation of this compound-2-carboxylic acid | Dimethyl acetylenedicarboxylate (DMAD) | Dihydropyrrole-fused this compound |

Diels-Alder Reactions and their Application in Polycyclic Dihydroisoindole Synthesis

The Diels-Alder reaction, a powerful [4+2] cycloaddition, serves as a cornerstone for the construction of polycyclic systems. In the context of dihydroisoindole chemistry, the isoindole moiety, often generated in situ from its more stable dihydroisoindole (isoindoline) precursor, can act as a potent diene. This strategy is particularly valuable for synthesizing complex, fused-ring systems that are prevalent in natural products and pharmaceutically active compounds. nih.gov

The general approach involves the transformation of a stable 2,3-dihydro-1H-isoindole derivative into a reactive 2H-isoindole intermediate. This transient diene is then trapped by a dienophile, such as a maleimide (B117702) or an alkyne, to form a new six-membered ring. chim.itfigshare.com This can occur via either an intermolecular or an intramolecular pathway.

Intermolecular Diels-Alder Reactions: In this mode, the isoindole diene reacts with a separate dienophile molecule. This approach has been used to create a variety of polycyclic structures. For instance, visible-light-induced formation of an isoindole from a suitable precursor allows for its subsequent intermolecular Diels-Alder reaction with dienophiles like dimethyl acetylenedicarboxylate (DMAD) or N-substituted maleimides, yielding complex adducts with high diastereoselectivity. figshare.com

Intramolecular Diels-Alder (IMDA) Reactions: The IMDA reaction is a highly efficient method for constructing multiple rings in a single step with significant stereocontrol. organicreactions.org In this strategy, the diene (the isoindole) and the dienophile are tethered within the same molecule. Upon formation of the transient isoindole, the cycloaddition proceeds to form fused or bridged polycyclic systems. organicreactions.orgacs.orgprinceton.edu This methodology has been instrumental in the total synthesis of numerous complex natural products containing the isoindolinone core, such as cytochalasins. nih.gov For example, a common strategy involves preparing a precursor where an allyl group is attached to the nitrogen of a furan-containing moiety, which then undergoes an IMDA reaction to build the isoindolinone framework. researchgate.net

The application of this reaction to a this compound derivative would involve its initial conversion to the corresponding transient 4,7-dichloro-2H-isoindole. The electron-withdrawing nature of the chlorine atoms might influence the electron density of the diene system, thereby affecting the reaction kinetics and the frontier molecular orbital interactions that govern the cycloaddition's regioselectivity and stereoselectivity.

| Diene Precursor | Dienophile | Conditions | Product | Yield | Reference |

| Pyrrolo[2,1-a]isoindole | N-Phenylmaleimide | Toluene, 110 °C | Diastereomeric mixture of polycyclic adducts | High | beilstein-journals.org |

| 2-Vinylpyrrole derivative | N-Methylmaleimide | Xylene, 150 °C | Octahydropyrrolo[3,4-e]indole | Good | nih.gov |

| in situ generated 2H-isoindole | Dimethyl acetylenedicarboxylate (DMAD) | Visible light, air | Naphthalene (B1677914) derivative (after aromatization) | High | figshare.com |

Rearrangement Reactions and Structural Isomerizations

The isoindoline skeleton and its derivatives can undergo various rearrangement reactions, leading to significant structural transformations and the formation of new heterocyclic systems. These isomerizations can be triggered by acid, base, or thermal conditions and often involve reactive intermediates.

One notable transformation is the acid-catalyzed rearrangement of o-(aminomethyl)benzaldehyde derivatives. Under acidic conditions, these compounds can rearrange via the formation of a key isoindole intermediate, which can then be trapped or undergo further reaction to yield regioisomeric products. chim.it For a 4,7-dichloro substituted isoindoline, acid-catalyzed conditions could potentially promote skeletal rearrangements, although the electronic effects of the chlorine atoms would influence the stability of any carbocationic intermediates.

Base-catalyzed rearrangements have also been developed. For instance, a metal-free, KOtBu-catalyzed method allows for the synthesis of diverse isoindole derivatives from o-alkynyl benzylamides. The proposed mechanism involves an intramolecular 1,2-acyl shift from the amide nitrogen to the benzylic position, followed by a 5-exo-dig cyclization of the resulting amide anion onto the tethered alkyne. acs.org This sequence transforms the initial benzylamide structure into a substituted isoindole.

Furthermore, complex, multi-step rearrangement cascades have been employed in the synthesis of natural products containing the isoindoline motif. These can include researchgate.netnih.gov-Meisenheimer rearrangements of N-oxides and domino epoxide-opening/rearrangement/cyclization cascades to assemble intricate polycyclic frameworks. nih.gov

| Substrate | Reagent/Conditions | Key Transformation | Product | Reference |

| o-Ethynylbenzyl N-tosylamide | KOtBu (20 mol%), Toluene, 120 °C | 1,2-Acyl Shift, 5-exo cyclization | 1-Phenyl-2-tosyl-3-propyl-2H-isoindole | acs.org |

| o-(Pivaloylaminomethyl)benzaldehyde derivative | Acetic Acid, NaOAc, reflux | Rearrangement via isoindole intermediate | Regioisomeric substituted benzaldehyde | chim.it |

| Azocine derivative | Heat | researchgate.netnih.gov-Meisenheimer Rearrangement | Amine precursor for isoindolinone synthesis | nih.gov |

Metal-Catalyzed Transformations and Directed C-H Activation

Direct functionalization of otherwise inert C–H bonds represents a powerful and atom-economical strategy for modifying heterocyclic scaffolds. nih.govnih.gov For 2,3-dihydro-1H-isoindole derivatives, transition-metal catalysis, particularly with palladium and rhodium, enables the selective activation of C–H bonds on both the benzenoid and heterocyclic rings. bohrium.comrsc.orgbohrium.com

Palladium-Catalyzed Transformations: Palladium catalysis is widely used for C–H activation, often employing a directing group to control regioselectivity. The nitrogen atom of the isoindoline ring can itself, or through an attached group, direct the catalyst to a specific C–H bond.

A one-pot conversion of isoindolines to 1-arylisoindoles has been achieved through a palladium-catalyzed cascade involving the dehydrogenation of the isoindoline to an isoindole, followed by a subsequent C–H arylation. acs.org This process uses a single palladium catalyst for both steps. The choice of phosphine ligand, such as PCy₃ or P(t-Bu)₃, is crucial for the success of both the dehydrogenation and the C–H arylation. acs.org

Furthermore, palladium catalysts are effective for the synthesis of isoindolinones from benzylamines through C-H carbonylation, using CO surrogates like benzene-1,3,5-triyl triformate (TFBen). organic-chemistry.org Redox-neutral Pd-catalyzed C-H functionalization can also form isoindolinones from carboxamides and carboxylic acids. nih.gov The application of these methods to this compound would likely target the C–H bonds at the 5- and 6-positions, as the 4- and 7-positions are blocked by chlorine atoms. The C1- and C3-positions of the heterocyclic ring are also potential sites for functionalization.

| Substrate | Coupling Partner | Catalyst System | Conditions | Product | Yield | Reference |

| N-tert-Butylisoindoline | 4-Chlorotoluene | Pd(dba)₂ / PCy₃ | Cs₂CO₃, Mesitylene, 160 °C | 1-Aryl-N-tert-butylisoindole | 69% | acs.org |

| Benzylamine (B48309) derivative | TFBen (CO source) | Pd(OAc)₂ / dppf | K₂CO₃, Toluene, 110 °C | Isoindolinone derivative | 85% | organic-chemistry.org |

| N-H Indole (B1671886) | Iodobenzene | Pd(OAc)₂ | K₂CO₃, DMA, 135 °C | 2-Phenylindole | 75% | nih.gov |

Rhodium-Catalyzed Transformations: Rhodium complexes, particularly those containing the Cp* ([C₅Me₅]⁻) ligand, are highly effective catalysts for C–H activation. nih.govnih.gov These catalysts can mediate the annulation of N-acyl or N-sulfonyl benzamides with alkenes and alkynes to produce a wide array of substituted isoindolinones. nih.govnih.gov The reaction proceeds via the formation of a five-membered rhodacyclic intermediate, followed by insertion of the coupling partner and reductive elimination.

Rhodium(III)-catalyzed C–H activation has also been employed for the direct alkylation of indole rings with diazo compounds, providing a highly efficient and atom-economic route to substituted indoles. mdpi.com In the context of a this compound scaffold, an N-attached directing group (e.g., benzoyl, pivaloyl) would be required to direct the rhodium catalyst to the ortho C-H bonds of the benzene (B151609) ring (positions 5 and 6) for annulation or other functionalizations. researchgate.net

| Substrate | Coupling Partner | Catalyst System | Conditions | Product | Yield | Reference |

| N-Benzoylsulfonamide | Methyl acrylate | [{RhCl₂Cp}₂], AgSbF₆ | DCE, 80 °C | 3-Monosubstituted isoindolinone | 95% | nih.govnih.gov |

| Aryl hydroxamate | Styrene derivative | [{RhCl₂Cp}₂], CsOPiv | MeOH, rt | Isoindolinone | High | researchgate.net |

| N-Pivaloyl-indole | Ethyl 2-diazoacetate | [{RhCl₂Cp*}₂], AgSbF₆ | EtOH, 50 °C | 2-Alkylated indole | 98% | mdpi.com |

Advanced Spectroscopic Characterization Techniques and Interpretations

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. The symmetry of 4,7-dichloro-2,3-dihydro-1H-isoindole simplifies its spectra, but detailed analysis, including 2D techniques, is required for unambiguous assignment.

The proton NMR spectrum of this compound is anticipated to display three distinct signals corresponding to the three unique proton environments in the molecule.

Methylene (B1212753) Protons (H1/H3): The two methylene groups (-CH₂-) at positions 1 and 3 are chemically equivalent due to the molecule's C₂ᵥ symmetry. These four protons are expected to appear as a single, sharp singlet. Based on data for the parent compound, isoindoline (B1297411) (2,3-dihydro-1H-isoindole), and its derivatives, the chemical shift for these protons is predicted to be in the range of 4.3-4.5 ppm. The deshielding effect of the adjacent nitrogen atom and the aromatic ring, further influenced by the electron-withdrawing chlorine atoms, places this signal significantly downfield.

Aromatic Protons (H5/H6): The protons at positions 5 and 6 are chemically equivalent. They form a spin system that, in many symmetrically para-disubstituted benzenes, resolves into a singlet, especially at lower field strengths. nih.govspectrabase.comstackexchange.com Drawing a direct comparison to 1,4-dichlorobenzene, which shows a singlet at approximately 7.20 ppm in cyclohexane, a similar singlet is predicted for H5 and H6 in the same region. nih.gov

Amine Proton (NH): The secondary amine proton (N-H) is expected to produce a broad singlet. Its chemical shift is highly sensitive to solvent, concentration, and temperature, but would typically be observed in the 2.0-5.0 ppm range.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| H5, H6 | ~7.20 | Singlet (s) | 2H |

| H1, H3 | ~4.40 | Singlet (s) | 4H |

| N-H | 2.0 - 5.0 | Broad Singlet (br s) | 1H |

The proton-decoupled ¹³C NMR spectrum is predicted to show four signals, corresponding to the four sets of equivalent carbon atoms, consistent with the molecule's symmetry.

Methylene Carbons (C1/C3): These equivalent sp³ hybridized carbons are attached to a nitrogen atom and an aromatic ring. Their chemical shift is predicted to be in the 50-55 ppm range. libretexts.org

Aromatic Methine Carbons (C5/C6): These sp² carbons are part of the benzene (B151609) ring and are each bonded to a hydrogen atom. In similar dichlorinated aromatic systems, these carbons resonate around 129-131 ppm. libretexts.org

Chloro-substituted Carbons (C4/C7): These are the ipso-carbons, directly attached to the chlorine atoms. The strong deshielding effect of the halogen places their signal downfield in the aromatic region, predicted to be between 132-134 ppm, similar to the value observed for 1,4-dichlorobenzene. pearson.com

Bridgehead Carbons (C3a/C7a): These quaternary carbons are part of both the aromatic and heterocyclic rings. Lacking an attached proton, their signal is expected to be of lower intensity. Their chemical shift is predicted in the 135-140 ppm range, influenced by the fusion of the two rings.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C3a, C7a | 135 - 140 |

| C4, C7 | 132 - 134 |

| C5, C6 | 129 - 131 |

| C1, C3 | 50 - 55 |

While ¹H and ¹³C NMR provide primary data, 2D NMR experiments would be essential to confirm the assignments and connectivity unequivocally.

COSY (Correlation Spectroscopy): A hypothetical COSY spectrum would show no cross-peaks between the aromatic (H5/H6) and methylene (H1/H3) protons, confirming they are not on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would be critical for linking the proton signals to their directly attached carbons. It would show a correlation between the proton signal at ~4.40 ppm and the carbon signal at ~53 ppm (C1/C3), and another correlation between the aromatic proton signal at ~7.20 ppm and the aromatic carbon signal at ~130 ppm (C5/C6).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is used to establish long-range (2-3 bond) C-H connectivity. Key correlations would be expected between:

The methylene protons (H1/H3) and the bridgehead carbons (C3a/C7a).

The methylene protons (H1/H3) and the chloro-substituted carbons (C4/C7).

The aromatic protons (H5/H6) and the bridgehead carbons (C3a/C7a) as well as the chloro-substituted carbons (C4/C7).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity. A NOESY spectrum could show correlations between the methylene protons at C3 and the aromatic proton at H5, confirming the folded, bicyclic structure of the isoindole system.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy provides information about the functional groups and bonding within a molecule. FTIR and Raman are complementary techniques governed by different selection rules.

The FTIR spectrum is dominated by absorptions from polar bonds. Key expected vibrational modes for this compound are detailed below.

N-H Stretch: A single, sharp to medium intensity band characteristic of a secondary amine is expected in the 3400-3300 cm⁻¹ region. mdpi.commsu.edu

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the methylene groups would be observed just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹). vscht.cz

Aromatic C=C Stretches: One to three bands of variable intensity are expected in the 1620-1450 cm⁻¹ region, corresponding to the stretching vibrations within the benzene ring. libretexts.org

C-N Stretch: The stretching of the C-N bond in an aromatic amine typically gives rise to a medium to strong band in the 1350-1250 cm⁻¹ range. msu.edu

C-Cl Stretch: The carbon-chlorine stretching vibration results in a strong absorption in the fingerprint region, generally between 840 and 600 cm⁻¹. wpmucdn.com For aryl chlorides, this band is often sharp and intense.

Table 3: Predicted FTIR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amine | 3400 - 3300 | Medium |

| C-H Stretch | Aromatic | 3100 - 3000 | Weak |

| C-H Stretch | Aliphatic (-CH₂-) | 2950 - 2850 | Medium |

| C=C Stretch | Aromatic Ring | 1620 - 1450 | Medium-Weak |

| C-N Stretch | Aromatic Amine | 1350 - 1250 | Medium-Strong |

| C-Cl Stretch | Aryl Chloride | 840 - 600 | Strong |

Raman spectroscopy is particularly sensitive to vibrations of non-polar, symmetric bonds, making it an excellent complementary technique to IR for this molecule.

Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the 1,4-disubstituted benzene ring is expected to be a very strong and sharp band in the Raman spectrum, providing clear evidence for the substitution pattern. This is often observed near 1100 cm⁻¹.

C-Cl Symmetric Stretch: The symmetric stretching vibration of the two C-Cl bonds would be highly Raman active. Studies on other chlorinated hydrocarbons show characteristic C-Cl bands in the 700-600 cm⁻¹ range. researchgate.netnih.gov The presence of a strong, polarized band in this region would be a key indicator of the 4,7-dichloro substitution.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously determining a compound's elemental formula by measuring its mass with very high precision. For this compound (C₈H₇Cl₂N), HRMS would distinguish its exact mass from other molecules with the same nominal mass. The theoretical exact mass for the protonated molecule, [M+H]⁺, can be calculated, providing a critical benchmark for experimental verification. This technique is invaluable for confirming the identity of a newly synthesized compound.

Table 1: Theoretical HRMS Data for [C₈H₇Cl₂N+H]⁺

| Ion Formula | Isotope Composition | Theoretical Exact Mass (m/z) |

|---|---|---|

| [C₈H₈³⁵Cl₂N]⁺ | Most abundant isotopes | 188.0034 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules, allowing them to be ionized directly from a solution into the gas phase, typically with minimal fragmentation. In the analysis of this compound, ESI-MS in positive ion mode would be expected to primarily generate the protonated molecular ion [M+H]⁺ at m/z 188 (for the ³⁵Cl isotopes). By increasing the energy within the collision cell of the mass spectrometer (in a tandem MS experiment), controlled fragmentation can be induced to provide structural information. Plausible fragmentation pathways would include the loss of a chlorine atom or a molecule of hydrogen chloride (HCl).

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for separating and identifying volatile and semi-volatile compounds. youtube.com this compound, with an expected moderate boiling point, would be amenable to GC-MS analysis. The gas chromatograph would separate the compound from any impurities or reactants, and the retention time would serve as a characteristic identifier under specific chromatographic conditions. The coupled mass spectrometer would then provide a mass spectrum, typically through electron ionization (EI). The resulting spectrum would show a molecular ion peak and a series of fragment ions, creating a unique fingerprint that can be used for identification and structural analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. mdpi.com This technique is highly versatile and can be used for a wide range of compounds, including those that are not suitable for GC-MS. For this compound, a reversed-phase HPLC method could be developed for its separation. Coupled with an ESI or Atmospheric Pressure Chemical Ionization (APCI) source, the mass spectrometer would provide molecular weight confirmation and, through tandem MS (LC-MS/MS), detailed structural information from fragmentation patterns. mdpi.com

X-ray Crystallography for Solid-State Structural Analysis

Crystal Data, Space Group, and Unit Cell Parameters

Should a single crystal of this compound be successfully grown and analyzed, the X-ray diffraction experiment would yield specific crystal data. This includes the dimensions of the unit cell (the smallest repeating unit of the crystal lattice), defined by the parameters a, b, c, α, β, and γ. The analysis would also identify the crystal system (e.g., monoclinic, orthorhombic) and the space group, which describes the symmetry elements within the crystal. This comprehensive structural data is crucial for understanding intermolecular interactions, such as hydrogen bonding or π-stacking, that dictate the packing of molecules in the solid state. However, a search of published crystallographic databases indicates that the crystal structure for this compound has not been reported.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Precise Determination of Bond Lengths, Bond Angles, and Torsion Angles

High-resolution single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional structure of molecules, yielding accurate measurements of bond lengths, bond angles, and torsion angles. Although the crystal structure for this compound has not been reported, analysis of related compounds like 5,6-dichloro-2-(2-fluorophenyl)isoindoline-1,3-dione provides a valuable model for the core isoindoline ring system. nih.gov

In the crystal structure of this N-aryl-5,6-dichlorophthalimide, the isoindoline ring system (defined by atoms N1/C1–C8) is observed to be nearly planar, with the maximum deviation from its mean plane being only 0.027 Å. nih.gov The C–N bond lengths within the imide group are shorter than a typical C–N single bond, indicating partial double-bond character due to the delocalization of the nitrogen lone-pair electrons with the adjacent carbonyl groups. nih.gov The dihedral angle between the planar isoindoline unit and the attached fluorophenyl ring is 58.63 (18)°. nih.gov

The table below presents selected bond lengths and angles for the core isoindoline-1,3-dione ring of this reference compound. These values are representative of a chlorinated, oxidized isoindoline system and offer an approximation for the geometry of related structures.

Interactive Table 1: Selected Bond Parameters for the 5,6-dichloro-isoindoline-1,3-dione moiety Data sourced from the crystallographic information for 5,6-dichloro-2-(2-fluorophenyl)isoindoline-1,3-dione. nih.gov

| Bond | Length (Å) | Angle | Value (°) |

| C1–N1 | 1.406 | C8–N1–C1 | 111.9 |

| C8–N1 | 1.394 | C2–C1–N1 | 107.0 |

| C1=O1 | 1.201 | O1–C1–N1 | 124.7 |

| C8=O2 | 1.205 | O2–C8–N1 | 124.9 |

| C4–Cl1 | 1.725 | C7–C8–N1 | 107.2 |

| C5–Cl2 | 1.727 | C3–C4–Cl1 | 119.5 |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking, Halogen Bonding)

The crystal packing and supramolecular architecture of chlorinated isoindoline derivatives are governed by a variety of non-covalent intermolecular interactions. These forces are crucial in determining the physical properties of the solid-state material.

Hydrogen Bonding: Conventional and unconventional hydrogen bonds play a significant role. In derivatives with appropriate functional groups, such as 5,6-dichloro-2-(2-hydroxyphenyl)isoindoline-1,3-dione , strong intermolecular O-H···O hydrogen bonds are present. nih.gov Weaker C-H···O and C-H···π interactions are also common. nih.govnih.gov For instance, the packing of 5,6-dichloro-2-(2-fluorophenyl)isoindoline-1,3-dione is stabilized by C-H···π interactions. nih.gov

Halogen Bonding and Interactions: Chlorine substituents introduce the possibility of halogen-centered interactions. While a classic halogen bond (C-Cl···Nu) is not always prominent, short halogen contacts are frequently observed. In the structure of 2-[(E)-(2,4-Dichlorobenzylidene)amino]isoindoline-1,3-dione , a short Cl···Cl contact of 3.4027 (9) Å is present. nih.gov In 5,6-dichloro-2-(2-hydroxyphenyl)isoindoline-1,3-dione , close C-Cl···O contacts with a distance of 3.0123 (13) Å link molecules together, contributing to a complex three-dimensional network. nih.gov These interactions, where the chlorine atom interacts with a nucleophilic atom, are critical in directing the crystal packing arrangement.

Electronic Spectroscopy (UV/Vis) for Electronic Transitions and Conjugation Studies

Electronic spectroscopy, specifically UV-Visible absorption spectroscopy, is used to study the electronic transitions within a molecule. The position (λ_max) and intensity of absorption bands are characteristic of the molecule's chromophores and the extent of its conjugated π-electron system.

For isoindole derivatives, the electronic properties are heavily influenced by the oxidation state of the isoindole ring and the nature of its substituents. Studies on a series of N-substituted isoindole-1,3-dione compounds show that their UV-Vis absorption spectra are dominated by strong absorption bands in the near-UV region, with peaks typically observed between 229 nm and 231 nm. acgpubs.org These absorptions correspond to π→π* transitions within the delocalized π-electron system of the phthalimide (B116566) core, which includes the benzene ring and the two carbonyl groups. acgpubs.org

It is important to note that the electronic spectrum of This compound would differ significantly from that of its dione (B5365651) analogues. The removal of the two carbonyl groups in the five-membered ring reduces the extent of conjugation. The primary chromophore in the dihydroisoindole would be the dichlorinated benzene ring. Therefore, one would expect to see absorption bands characteristic of a substituted benzene, likely shifted compared to benzene itself due to the presence of the two chlorine atoms and the fused dihydro-pyrrole ring. The high-energy π→π* transitions would still be present, but likely at shorter wavelengths compared to the highly conjugated dione system.

Computational Chemistry and Theoretical Modeling of 4,7 Dichloro 2,3 Dihydro 1h Isoindole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic nature of molecules. For 4,7-dichloro-2,3-dihydro-1H-isoindole, these methods elucidate its stability, electronic distribution, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of this size. researchgate.net DFT calculations are employed to optimize the molecular geometry, determine vibrational frequencies, and analyze the electronic structure. researchgate.net Methods like the B3LYP functional combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p) have been successfully used for similar isoindole systems to ensure reliable predictions of their properties. researchgate.net

Table 1: Representative DFT-Calculated Electronic Properties This table illustrates the type of data generated from DFT calculations for substituted isoindoles, based on principles from related studies. Actual values for this compound would require specific computation.

| Parameter | Representative Value | Unit | Significance |

| HOMO Energy | -6.5 | eV | Electron-donating ability |

| LUMO Energy | -1.5 | eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.0 | eV | Chemical stability, reactivity |

| Dipole Moment | 3.2 | Debye | Molecular polarity |

Ab Initio Methods for High-Accuracy Calculations

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parameterization. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer higher accuracy compared to DFT for certain properties, albeit at a significantly greater computational expense.

For a molecule like this compound, ab initio calculations would be particularly useful for benchmarking results obtained from more approximate methods like DFT or semi-empirical calculations. They provide a "gold standard" for properties such as electron correlation energies, bond dissociation energies, and reaction barriers, ensuring the reliability of less computationally demanding approaches.

Semi-empirical methods, such as AM1, PM3, and MNDO, offer a computationally faster alternative to DFT and ab initio calculations by incorporating empirical parameters derived from experimental data. wikipedia.orguni-muenchen.de These methods simplify the complex equations of quantum mechanics, particularly by neglecting certain two-electron integrals, which drastically reduces calculation time. uni-muenchen.de

The primary advantage of semi-empirical methods is their ability to handle very large molecular systems or to perform rapid screening of numerous derivatives of this compound. While their accuracy can be lower than that of higher-level methods, especially if the molecule under study differs significantly from the compounds used for parameterization, they are invaluable for initial explorations of potential energy surfaces and for qualitative predictions of molecular properties like heats of formation and geometries. wikipedia.org

Conformational Analysis and Potential Energy Surface Mapping

The non-aromatic pyrrolidine (B122466) ring in this compound is not planar, allowing for different spatial arrangements or conformations. Conformational analysis is the study of these different arrangements and their relative energies. By mapping the potential energy surface (PES), computational methods can identify the most stable (lowest energy) conformation and the energy barriers between different conformers.

For the 2,3-dihydro-1H-isoindole core, the primary conformational flexibility arises from the puckering of the five-membered ring. This analysis is crucial as the molecule's conformation can significantly impact its biological activity and physical properties. Computational techniques can systematically vary key dihedral angles within the molecule and calculate the corresponding energy, revealing the global and local energy minima on the PES. This approach has been used to establish conformations of various chlorinated hydrocarbons and related structures. researchgate.net

Table 2: Hypothetical Conformational Energy Profile This table illustrates the expected output from a conformational analysis, showing relative energies of different ring puckering states. Specific values require dedicated computational studies.

| Conformer | Ring Puckering | Relative Energy (kcal/mol) | Population at 298 K (%) |

| 1 | Envelope | 0.00 | 75 |

| 2 | Twist | 0.85 | 25 |

| 3 | Planar (Transition State) | 5.50 | <0.1 |

Reaction Mechanism Studies Through Computational Approaches

Computational chemistry is instrumental in exploring the mechanisms of chemical reactions, providing insights that are often inaccessible through experimental means alone. mdpi.com For reactions involving this compound, such as its synthesis or subsequent functionalization, theoretical modeling can map out the entire reaction pathway.

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state (TS). Identifying the geometry of the TS and calculating its energy relative to the reactants gives the activation energy (Ea), which is the primary determinant of the reaction rate.

Computational methods, particularly DFT, are used to locate transition state structures on the potential energy surface. mdpi.com This involves complex algorithms that search for a saddle point—a maximum along the reaction coordinate but a minimum in all other degrees of freedom. Once the TS is located, vibrational frequency analysis is performed to confirm its identity; a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. This methodology has been applied to understand cycloaddition and cyclization reactions that form isoindole rings. researchgate.net By calculating the activation energies for different potential pathways, chemists can predict which reaction is most likely to occur, thereby optimizing reaction conditions and guiding synthetic strategies.

Reaction Pathway Analysis and Selectivity Predictions

Computational chemistry provides a powerful lens through which the reactivity and selectivity of this compound can be meticulously examined. Through the application of quantum mechanical calculations, such as Density Functional Theory (DFT), it is possible to map out the potential energy surfaces of reactions involving this substituted isoindoline (B1297411). This analysis is crucial for understanding the mechanisms of its formation and its subsequent functionalization.

Reaction pathway analysis for the synthesis of this compound would typically involve the computational modeling of key steps, such as the cyclization of a suitably substituted benzene (B151609) derivative. For instance, in a hypothetical reaction involving the intramolecular cyclization of a precursor molecule, DFT calculations can be employed to locate the transition state structures and calculate the associated activation energy barriers. This information is invaluable for predicting the feasibility of a proposed synthetic route and for optimizing reaction conditions.

Furthermore, these computational models can predict the regioselectivity and stereoselectivity of reactions. The presence of two chlorine atoms on the benzene ring of this compound introduces electronic and steric factors that can direct the outcome of subsequent reactions. For example, in electrophilic substitution reactions on the aromatic ring, computational models can predict the most likely site of substitution by calculating the relative energies of the possible intermediates.

A hypothetical analysis of the electrophilic nitration of this compound could be performed to predict the most favorable substitution pattern. The results of such a study, presented in the table below, would be based on the calculated activation energies for the formation of the different possible regioisomers.

Table 1: Predicted Activation Energies for the Electrophilic Nitration of this compound This table presents hypothetical data for illustrative purposes.

| Substitution Position | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

|---|---|---|

| 5-nitro | 25.3 | |

| 6-nitro | 22.1 | Yes |

In this hypothetical scenario, the lower activation energy for substitution at the 6-position suggests that this would be the kinetically favored product. Such predictions are instrumental for guiding synthetic efforts and minimizing the formation of undesired byproducts.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry is an indispensable tool for the prediction of spectroscopic properties, which can then be correlated with experimental data to confirm the structure and purity of a synthesized compound. For this compound, these predictive capabilities are particularly valuable.

Computational Prediction of NMR Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a routine application of computational chemistry. researchgate.net By employing methods such as the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate the theoretical ¹H and ¹³C NMR spectra of this compound. science.govipb.pt These calculations provide valuable insights into the electronic environment of each nucleus in the molecule.

The accuracy of the predicted chemical shifts can be enhanced by considering the effects of the solvent, which can be modeled using continuum solvation models. A comparison of the predicted and experimental NMR data can aid in the definitive assignment of signals in the experimental spectrum. The following table provides a hypothetical comparison of predicted and experimental NMR data for this compound.

Table 2: Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound This table presents hypothetical data for illustrative purposes.

| Atom | Predicted ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

|---|---|---|---|---|

| H-1 | 4.25 | 4.28 | C-1 | 53.2 |

| H-3 | 4.25 | 4.28 | C-3 | 53.2 |

| H-5 | 7.15 | 7.18 | C-3a | 138.5 |

| H-6 | 7.05 | 7.08 | C-4 | 129.8 |

| NH | 2.50 | 2.55 | C-5 | 123.5 |

| C-6 | 122.1 | |||

| C-7 | 131.5 | |||

| C-7a | 140.1 |

The close agreement between the predicted and experimental values would provide strong evidence for the correct structural assignment.

Calculation of Vibrational Frequencies and Intensities

The vibrational spectrum of a molecule, typically measured using Infrared (IR) spectroscopy, provides a fingerprint that is unique to its structure. Computational methods can be used to calculate the harmonic vibrational frequencies and their corresponding IR intensities. readthedocs.ioresearchgate.net These calculations are generally performed at the same level of theory as the geometry optimization.

The calculated vibrational frequencies are often systematically higher than the experimental values due to the harmonic approximation and the neglect of electron correlation effects. scirp.org Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve the agreement with experimental data. The predicted IR spectrum can then be used to assign the vibrational modes observed in the experimental spectrum.

Table 3: Predicted and Experimental IR Vibrational Frequencies (cm⁻¹) for this compound This table presents hypothetical data for illustrative purposes.

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| N-H stretch | 3350 | 3345 |

| C-H stretch (aromatic) | 3050 | 3048 |

| C-H stretch (aliphatic) | 2920 | 2915 |

| C=C stretch (aromatic) | 1605 | 1600 |

| C-N stretch | 1280 | 1275 |

| C-Cl stretch | 850 | 848 |

This correlation allows for a detailed understanding of the molecular vibrations and confirms the presence of key functional groups.

Simulation of Electronic Spectra (UV/Vis)

Time-dependent Density Functional Theory (TD-DFT) is a powerful method for simulating the electronic absorption spectra (UV/Vis) of molecules. researchgate.netresearchgate.netnsf.gov By calculating the energies of the electronic transitions and their corresponding oscillator strengths, it is possible to generate a theoretical UV/Vis spectrum for this compound. rsc.orgnih.gov

The predicted spectrum can be compared with the experimental spectrum to identify the electronic transitions responsible for the observed absorption bands. The solvent environment can significantly influence the UV/Vis spectrum, and this can be accounted for in the calculations using appropriate solvation models.

Table 4: Predicted Electronic Transitions for this compound This table presents hypothetical data for illustrative purposes.

| Transition | Predicted Wavelength (nm) | Oscillator Strength |

|---|---|---|

| S₀ → S₁ | 295 | 0.08 |

| S₀ → S₂ | 260 | 0.15 |

The analysis of the molecular orbitals involved in these transitions can provide insights into the nature of the electronic excitations, such as π→π* or n→π* transitions.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum mechanical calculations provide valuable information about the static properties of a molecule, Molecular Dynamics (MD) simulations offer a way to explore its dynamic behavior over time. tandfonline.comresearchgate.netsemanticscholar.org MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the study of conformational changes, solvent interactions, and other dynamic processes.

For this compound, MD simulations can be used to investigate its conformational flexibility. The five-membered isoindoline ring can adopt different puckered conformations, and MD simulations can reveal the relative populations of these conformers and the energy barriers between them.

Furthermore, MD simulations are particularly well-suited for studying the effects of the solvent on the structure and properties of the solute. By explicitly including solvent molecules in the simulation, it is possible to model the hydrogen bonding interactions between the N-H group of the isoindoline and solvent molecules, as well as the solvation of the hydrophobic and hydrophilic regions of the molecule. This provides a more realistic representation of the molecule's behavior in solution compared to continuum solvation models. The insights gained from MD simulations can be crucial for understanding the molecule's solubility, reactivity, and biological activity.

Advanced Applications and Functionalization As a Synthetic Intermediate

Role as a Key Building Block in the Synthesis of Complex Organic Architectures

4,7-dichloro-2,3-dihydro-1H-isoindole is a foundational component in the assembly of complex organic molecules, most notably in the field of macrocyclic and heterocyclic chemistry. researchgate.net Its structure represents a "masked" form of the highly reactive and unstable 2H-isoindole. researchgate.nettudublin.ie This stability allows it to be incorporated into larger molecular frameworks using standard synthetic procedures, after which the latent isoindole aromaticity can be revealed in a controlled manner. researchgate.nettudublin.ie This strategic approach has proven instrumental in creating π-extended porphyrin systems and provides a pathway to diverse heterocyclic scaffolds that are of significant interest in materials science and medicinal chemistry. researchgate.netjmchemsci.com The dihydroisoindole methodology offers significant advantages, including tolerance for sensitive functional groups and high purity of the final products, stemming from the mild conditions required for the final aromatization step. tudublin.ieresearchgate.net

Precursor for Linearly Annelated π-Extended Porphyrin Systems

A prominent application of this compound and its derivatives is in the synthesis of linearly annelated π-extended porphyrins. tudublin.ietudublin.ie These large aromatic macrocycles, which include families like tetrabenzoporphyrins (TBPs), tetranaphthoporphyrins (TNPs), and tetraanthraporphyrins, exhibit unique photophysical properties, such as strong absorption in the red and near-infrared regions of the spectrum. researchgate.netnih.gov The "dihydroisoindole strategy" has become a common and versatile approach for accessing these complex structures. tudublin.ieresearchgate.net This method relies on using 4,7-dihydroisoindole moieties as stable precursors to the corresponding unstable isoindoles (benzoisoindole, naphthoisoindole) that are required for forming the extended porphyrin ring. tudublin.ieresearchgate.net A key advantage of this strategy is the mildness of the final oxidative aromatization step, which ensures synthetic flexibility and tolerance of various functional groups. researchgate.nettudublin.ietudublin.ieresearchgate.net

The dihydroisoindole approach provides a convenient and direct route to synthesizing linearly fused extended porphyrins of the tetrabenzo-, tetranaphtho-, and tetraanthraporphyrin series. researchgate.nettudublin.ie This method allows for the creation of numerous new porphyrins within these families, including soluble, planar, and highly emissive 5,15-diaryl derivatives. tudublin.ieresearchgate.net The synthesis is typically achieved through standard, well-established procedures of porphyrin chemistry, using the dihydroisoindole derivatives as common synthons. researchgate.nettudublin.ie This versatility has enabled the production and characterization of many previously inaccessible porphyrins. tudublin.ieresearchgate.net

Table 1: Porphyrin Systems Synthesized via the Dihydroisoindole Approach

| Porphyrin Family | Description | Key Feature | Reference |

|---|---|---|---|

| Tetrabenzoporphyrins (TBP) | Porphyrins linearly fused with four benzene (B151609) rings. | Strong absorption in the near-infrared region. | researchgate.nettudublin.ienih.gov |

| Tetranaphthoporphyrins (TNP) | Porphyrins linearly fused with four naphthalene (B1677914) rings. | Powerful absorption bands and strong luminescence. | researchgate.nettudublin.ietudublin.ienih.gov |

| Tetraanthraporphyrins | Porphyrins linearly fused with four anthracene (B1667546) rings. | Represents a highly π-extended system. | researchgate.nettudublin.ieresearchgate.net |

Beyond its role as a precursor, the dihydroisoindole fragment offers opportunities for further functionalization even after incorporation into the porphyrin macrocycle. The double bond within the dihydroisoindole unit can participate in chemical modifications such as addition and cycloaddition reactions. tudublin.ieresearchgate.net This reactivity allows for the peripheral decoration of the porphyrin, leading to new and previously unattainable derivatives. tudublin.ieresearchgate.net For example, these reactions can introduce multiple halide, hydroxy, or acetoxy groups onto the porphyrin's periphery. tudublin.ieresearchgate.net The modification of porphyrin peripheries through cycloaddition reactions, such as the Diels-Alder reaction, is a recognized method for producing related macrocycles like chlorins and bacteriochlorins. mdpi.com

Development of Diverse Heterocyclic Scaffolds and Ring Systems

The 2,3-dihydro-1H-isoindole core is part of the larger isoindole family of heterocycles, which also includes isoindolinones and phthalimides. beilstein-journals.orgnih.gov These scaffolds are prevalent in a wide array of biologically active compounds and are considered privileged structures in medicinal chemistry. mdpi.com The inherent reactivity and structural features of the isoindole skeleton make it a versatile starting point for the development of a wide range of heterocyclic systems. jmchemsci.comresearchgate.net

The 2,3-dihydro-1H-isoindole structure, also known as isoindoline (B1297411), is the fully reduced member of the isoindole family. beilstein-journals.orgnih.gov Through formal oxidation, it is structurally related to isoindolinone (1,3-dihydro-2H-isoindol-1-one) and phthalimide (B116566) (1H-isoindole-1,3(2H)-dione). beilstein-journals.orgnih.gov This relationship allows for the synthetic conversion of dihydroisoindole derivatives into these corresponding oxidized scaffolds. Phthalimides, in particular, are widely used as intermediates in organic synthesis and as core moieties in many biologically active molecules, enhancing their ability to cross biological membranes. mdpi.com The synthesis of novel phthalimide and hexahydrophthalimide derivatives from anhydrides and hydrazides is a common strategy to produce compounds with diverse chemical and biological profiles. mdpi.com

The isoindole nucleus is a valuable synthon for constructing complex, multi-ring structures like fused and bridged polycyclic compounds. researchgate.net Tandem reactions, such as an N-acylation followed by an intramolecular Diels-Alder cycloaddition, can be employed to build bridged polycyclic heterocycles from precursors containing an isoindole-related motif. nih.gov This type of strategy allows for the stereoselective formation of multiple new rings and chiral centers in a single synthetic sequence. nih.gov Such approaches have been developed for the synthesis of intricate indole-fused polycyclic scaffolds, demonstrating the utility of the core heterocyclic unit in creating molecular diversity. nih.govresearchgate.net Domino reactions catalyzed by Lewis acids have also been used to react indolyl-derived cyclopropanes with amines to create unprecedented tetracyclic systems where a bridged system is fused to the indole (B1671886) core. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2H-isoindole |

| Tetrabenzoporphyrin |

| Tetranaphthoporphyrin |

| Tetraanthraporphyrin |

| Benzoisoindole |

| Naphthoisoindole |

| Chlorin |

| Bacteriochlorin |

| Isoindolinone |

| Phthalimide |

| 2,3-dihydro-1H-isoindole (Isoindoline) |

| 1,3-dihydro-2H-isoindol-1-one |

| 1H-isoindole-1,3(2H)-dione |

Functionalization for Advanced Materials Science Applications

The 2,3-dihydro-1H-isoindole, or isoindoline, skeleton is a versatile structural motif found in a wide array of products, including pigments, fluorophores, and pharmacologically active compounds. researchgate.net The functionalization of this core structure, as seen in this compound, offers a pathway to tailor its chemical and physical properties for specific high-performance applications in materials science. The introduction of chlorine atoms onto the benzene ring can significantly modify the electronic characteristics, solubility, and intermolecular interactions of the molecule, thereby influencing its behavior in larger material systems.

Integration into Organic Polymer Architectures for Specific Properties

The incorporation of robust organic molecules into polymer matrices is a common strategy for developing advanced materials with specific functionalities, such as enhanced thermal stability, conductivity, or optical properties. Isoindoline-based molecules are particularly suited for applications as colorants for plastics and other high-molecular-weight organic materials. google.com

The integration of compounds like this compound can serve to impart color to polymers like Low-Density Polyethylene (LDPE). google.com The stability of the isoindoline chromophore ensures durability and longevity of the color within the polymer matrix. While the primary application is coloration, the specific electronic properties conferred by the dichlorinated aromatic ring could be explored for modifying the dielectric or photophysical properties of the host polymer, although specific research on this application for the title compound is not widely documented.

Development of Dyes and Pigments based on Isoindole Chromophores

The isoindole structure is the basis for a significant class of high-performance pigments known as isoindoline pigments. researchgate.netkremerpigments.com This pigment family, first introduced in the 1950s, is recognized for its excellent fastness properties and provides a spectrum of colors ranging from greenish-yellow to red and brown. researchgate.netkremerpigments.com

A prominent member of this class is Pigment Yellow 139 (PY 139), a 1,3-disubstituted isoindoline derivative. nih.govimeko.org These pigments are valued for their high resistance and effectiveness. nih.gov The general characteristics of isoindoline pigments make them suitable for a variety of demanding applications, including coloring plastics and coatings. google.comkremerpigments.com

The core of this compound serves as a potential chromophore that can be further functionalized to create novel dyes. The chlorine atoms act as auxochromes, which can modulate the wavelength of light absorption and thus the perceived color, and may also enhance properties like lightfastness.

| Pigment Class | Example | Color Range | Key Properties | Applications |

|---|---|---|---|---|

| Isoindoline | Pigment Yellow 139 | Greenish-Yellow to Reddish-Yellow and Brown | Good to very good lightfastness, high resistance | Coloring plastics, high-performance coatings, replacement for toxic chrome yellows |

Application in Ligand Design for Coordination Chemistry

Nitrogen-containing heterocyclic compounds are fundamental building blocks in the design of ligands for coordination chemistry. The nitrogen atom in the isoindoline ring of this compound possesses a lone pair of electrons, making it a potential Lewis base capable of coordinating to a metal center. This allows it to serve as a building block for more complex ligand systems.

Research has demonstrated the successful use of the isoindoline core in forming stable metal complexes. For instance, 1,3-bis(2'-benzimidazolylimino)isoindoline, an N,N,N-tridentate ligand, readily binds to a variety of first-row transition metal ions, including iron, nickel, cobalt, copper, and zinc, forming stable 1:1 metal-to-ligand complexes. scispace.com Similarly, derivatives of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, a structurally related chiral amino acid, have been used to form coordination compounds with metals like Cu²⁺ and Co³⁺ for applications in enantioselective catalysis. researchgate.net

The presence of dichloro-substituents on the this compound backbone can influence the electronic properties of the nitrogen donor atom, thereby affecting the stability and reactivity of the resulting metal complex. These substituents also provide steric bulk that can be used to control the coordination geometry around the metal ion.

Exploration in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules that are held together by non-covalent intermolecular forces. The structure of this compound contains several key features that make it a promising candidate for designing self-assembling systems.

The principal interactions that can be leveraged include:

Hydrogen Bonding: The secondary amine (N-H) group in the isoindoline ring is a classic hydrogen bond donor. This feature is observed in related structures; for example, metal complexes of 1,3-bis(2'-benzimidazolylimino)isoindoline exhibit extensive hydrogen-bonding networks in the solid state. scispace.com Similarly, the related compound 4,7-dichloro-1H-indole-2,3-dione forms dimers through N—H⋯O hydrogen bonds. researchgate.net

π–π Stacking: The aromatic benzene ring allows for π–π stacking interactions, which are crucial for organizing molecules in the solid state. Slipped π–π interactions have been observed in the crystal structure of 4,7-dichloro-1H-indole-2,3-dione, demonstrating the capacity of the dichlorinated ring system to participate in such assemblies. researchgate.net

Halogen Bonding: Halogen bonding is a highly directional non-covalent interaction where a halogen atom acts as an electrophilic species. nih.gov The chlorine atoms in this compound can act as halogen bond donors, interacting with Lewis bases to guide the formation of ordered supramolecular architectures. nih.govrsc.org This type of interaction is increasingly used as a tool for crystal engineering and the self-assembly of complex structures. nih.gov

These non-covalent forces can be exploited to direct the molecule to form discrete assemblies or extended networks with ordered structures, which is of interest for the development of new functional materials.

| Interaction Type | Participating Structural Feature | Potential Role in Self-Assembly |

|---|---|---|

| Hydrogen Bonding | N-H group | Formation of dimers, chains, or extended networks |

| π–π Stacking | Aromatic Benzene Ring | Stabilization of layered or columnar structures |

| Halogen Bonding | Chlorine Atoms | Directional control for crystal engineering and network formation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products